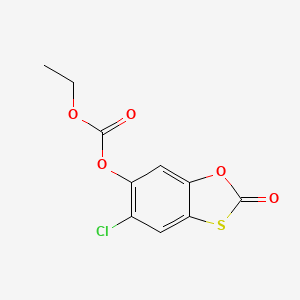
2-(13-Carbamoylmethyl-1,4,10-trioxa-7,13-diaza-cyclopentadec-7-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE typically involves a multi-step process. One common method includes the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
The use of nonmetallic regenerable reagents and catalysts such as DBU for CO2 capture and conversion into carbamates is a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-(16-CARBAMOYLMETHYL-1,4,10,13-TETRAOXA-7,16-DIAZA-CYCLOOCTADEC-7-YL)-ACETAMIDE
- 2-[(氨基甲酰基甲基)氨基]乙酰胺
Uniqueness
2-[13-(CARBAMOYLMETHYL)-1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECAN-7-YL]ACETAMIDE is unique due to its specific structure, which includes multiple functional groups and a complex ring system. This structure provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H28N4O5 |
|---|---|
Molecular Weight |
332.40 g/mol |
IUPAC Name |
2-[13-(2-amino-2-oxoethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetamide |
InChI |
InChI=1S/C14H28N4O5/c15-13(19)11-17-1-5-21-6-2-18(12-14(16)20)4-8-23-10-9-22-7-3-17/h1-12H2,(H2,15,19)(H2,16,20) |
InChI Key |
YLFVLWDZNDUQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCOCCN1CC(=O)N)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


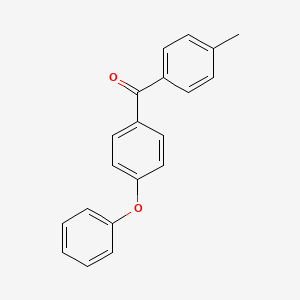
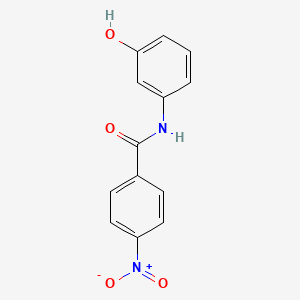

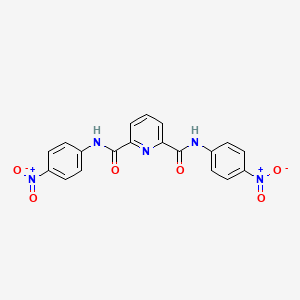
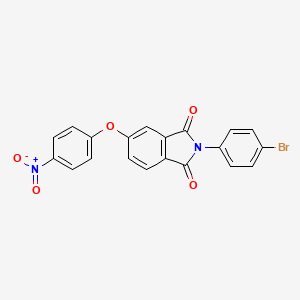
![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
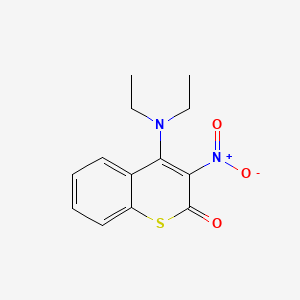
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
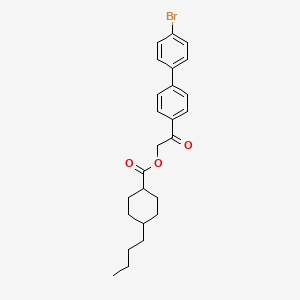

![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
![N'~1~-{[4-(2-chloroethyl)phenyl]sulfonyl}-N'~2~-phenylethanedihydrazide](/img/structure/B11711853.png)
